Methyl 2-methyl-3-[({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
METHYL 2-METHYL-3-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, an ester group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-METHYL-3-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the benzoate ester group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-METHYL-3-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
METHYL 2-METHYL-3-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism by which METHYL 2-METHYL-3-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-METHYL-3-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE
- METHYL 2-METHYL-3-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE
Uniqueness
The uniqueness of METHYL 2-METHYL-3-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H28N2O5S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
methyl 2-methyl-3-[[1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H28N2O5S/c1-16-7-9-18(10-8-16)15-31(28,29)25-13-11-19(12-14-25)22(26)24-21-6-4-5-20(17(21)2)23(27)30-3/h4-10,19H,11-15H2,1-3H3,(H,24,26) |
InChI Key |
YEDWZENVQRUOSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3C)C(=O)OC |
Origin of Product |
United States |
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